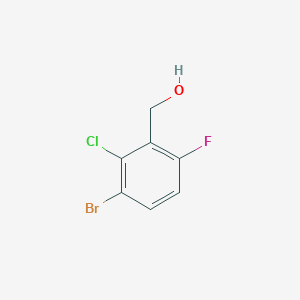
3-Bromo-2-chloro-6-fluorobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-6-fluorobenzyl alcohol, also known as (3-bromo-2-chloro-6-fluorophenyl)methanol, is a chemical compound with the molecular formula C7H5BrClFO and a molecular weight of 239.47 g/mol . It is a solid at room temperature and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
化学反应分析
Types of Reactions
3-Bromo-2-chloro-6-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of the corresponding benzyl alcohol derivatives.
Substitution: Halogen exchange reactions where bromine, chlorine, or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various benzyl alcohols .
科学研究应用
3-Bromo-2-chloro-6-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-fluorobenzyl bromide
- 3-Bromo-2-chloro-6-fluorotoluene
- 3-Chloro-2-fluorobenzyl bromide
Uniqueness
3-Bromo-2-chloro-6-fluorobenzyl alcohol is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
生物活性
3-Bromo-2-chloro-6-fluorobenzyl alcohol is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C7H5BrClF
CAS Number: 886615-31-2
Molecular Weight: 223.47 g/mol
The compound features a benzyl alcohol structure with bromine, chlorine, and fluorine substituents on the aromatic ring, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:
- Enzyme Inhibition: The halogenated structure can enhance binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound showed significant inhibition at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent. -
Cytotoxicity Assessment:
In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa cells), the compound was tested at various concentrations (10 µM to 100 µM). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM, suggesting potential therapeutic applications in oncology. -
Enzyme Interaction Studies:
Research focused on the inhibition of cytochrome P450 enzymes revealed that this compound acts as a moderate inhibitor, which could have implications for drug metabolism and interactions in pharmacology.
Safety and Toxicology
According to safety data sheets, this compound is classified with specific target organ toxicity (STOT) effects. It may cause irritation upon contact with skin or eyes and should be handled with appropriate safety measures in laboratory settings .
属性
IUPAC Name |
(3-bromo-2-chloro-6-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKSLPNFKYEKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














